Cannogenin is a cardenolide, a class of compounds known for their potent biological activities, particularly in the context of cardiovascular and neurological health. It is structurally related to digitoxigenin and cannogenol, which are aglycones derived from glycosides found in plants like Digitalis purpurea and Cascabela thevetia (commonly known as the yellow oleander). Cannogenin is characterized by its 19-oxo form, distinguishing it from its analogs. The compound has garnered interest due to its potential therapeutic applications, particularly in the field of pharmacology.
Cannogenin is primarily sourced from plants that produce cardenolides, such as Cascabela thevetia. This plant is known for its toxic properties due to the presence of various glycosides that can be hydrolyzed to yield active aglycones like cannogenin. In terms of classification, cannogenin falls under the category of steroidal glycosides, specifically within the subclass of cardenolides, which are characterized by a steroid nucleus with a lactone ring.
The synthesis of cannogenin typically involves extraction from plant sources followed by chemical modifications. The extraction process often employs organic solvents to isolate glycosides from plant material. Once isolated, enzymatic hydrolysis can convert these glycosides into their corresponding aglycones, including cannogenin.
Cannogenin has a complex molecular structure typical of cardenolides. Its molecular formula is , with a molecular weight of approximately 440.6 g/mol. The structure features a steroid backbone with hydroxyl groups and a ketone functional group at the C19 position.
Cannogenin undergoes various chemical reactions that can modify its structure and alter its biological activity:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action of cannogenin primarily involves its interaction with specific receptors in biological systems, particularly those associated with cardiovascular function. Cannogenin exhibits effects similar to those of other cardenolides by inhibiting sodium-potassium ATPase activity, leading to increased intracellular calcium levels in cardiac cells. This action enhances cardiac contractility but can also lead to toxicity at high concentrations.
Cannogenin possesses distinct physical and chemical properties that contribute to its functionality:
These properties influence its extraction methods and applications in scientific research.
Cannogenin has several potential applications in scientific research and medicine:
The ongoing research into cannogenin's pharmacological properties highlights its significance as a compound with therapeutic potential.
Cannogenin—a monoglycosidic cardenolide characterized by its 5β-configuration and hydroxylation pattern—represents a specialized defensive metabolite that emerged independently in Apocynaceae and Plantaginaceae lineages. Phylogenetic analyses indicate that cardenolide biosynthesis evolved through convergent evolution, with CYP87A cytochrome P450 enzymes serving as the catalytic entry point in both lineages. In Digitalis purpurea (Plantaginaceae), CYP87A106 catalyzes the side-chain cleavage of β-sitosterol to form pregnenolone, while Calotropis procera (Apocynaceae) employs CYP87A103 for an identical biochemical transformation [2] [4]. This enzymatic innovation represents a deep homology wherein distinct genetic sequences converged to enable Δ⁵-steroid → pregnenolone conversion, establishing the universal precursor for cardenolide aglycones like cannogenin.
Comparative transcriptomics across 47 Erysimum species (Brassicaceae) confirms that cardenolide-producing lineages experienced rapid diversification approximately 2–3 MYA, coinciding with the evolution of steroid-modifying enzymes [9]. Unlike the cardenolide polymorphism observed in Erysimum species (where 5α- and 5β-configurations co-occur), Apocynaceae species like Thevetia predominantly accumulate 5β-cardenolides (e.g., cannogenin derivatives), suggesting lineage-specific selective pressures favoring the bent A/B ring conformation [1] [6].
Table 1: Evolutionary Innovations in Cardenolide-Producing Lineages
Plant Family | Key Enzyme | Evolutionary Origin | Core Configuration Prevalence |
---|---|---|---|
Apocynaceae | CYP87A103 | ~10-15 MYA | Predominantly 5β-cardenolides |
Plantaginaceae | CYP87A106 | ~20-25 MYA | Mixed 5α/5β-cardenolides |
Brassicaceae | CYP87A orthologs | ~2-3 MYA | Species-dependent 5α/5β ratios |
The 5β-stereochemistry of cannogenin arises from the NADPH-dependent reduction of progesterone's Δ⁴ double bond, catalyzed by progesterone 5β-reductases (P5βRs). These enzymes belong to the aldo-keto reductase superfamily (AKR1D in animals; P5βR in plants) and enforce stereospecific hydride transfer to the C5 position, generating the characteristic cis-A/B ring fusion [1] [3]. In Erysimum cheiranthoides, functional characterization of EcP5βR2 confirmed its role in 5β-cardenolide biosynthesis: CRISPR/Cas9 knockout lines accumulated 5α-cardenolides instead of native 5β-configured metabolites [1].
Structural analyses reveal that plant P5βRs possess a catalytic glutamate residue (E120 in AKR1D1) that protonates the C6 position, facilitating enolization and stereoselective reduction. This mechanism explains why Thevetia seeds accumulate cannogenin (5β,3β-OH) rather than its 5α-epimer [3]. Kinetic studies demonstrate that P5βRs exhibit broad substrate promiscuity, accepting C₂₁–C₂₇ steroids but showing highest affinity for progesterone (Kₘ = 8.2 μM), positioning it optimally for early cardenolide pathway engagement [3].
Table 2: Biochemical Properties of Progesterone 5β-Reductases
Property | P5βR (Plant) | AKR1D1 (Mammalian) | Functional Implication |
---|---|---|---|
Substrate preference | Progesterone | Cortisone/progesterone | Pathway entry point conservation |
Catalytic residue | Glu120 | Glu120 | Mechanistic conservation |
5β:5α product ratio | >98:2 | >99:1 | High stereoselectivity |
Cofactor dependence | NADPH | NADPH | Reductive energy conservation |
In Thevetia peruviana, cannogenin biosynthesis is dynamically regulated by jasmonate signaling pathways. Transcriptome analysis of MeJA-elicited cell cultures revealed 12.7-fold upregulation of SCL14 (Scarecrow-like protein 14) and 9.3-fold induction of DWF1 (Δ²⁴-sterol reductase), both encoding enzymes that divert cholesterol toward pregnane synthesis . Concurrently, methyl jasmonate (3 μM) elevates expression of CYP710A3, which catalyzes C-22 desaturation of campesterol—a rate-limiting step in cardenolide precursor biosynthesis .
Epigenetic modulation further fine-tunes cannogenin production. Chromatin immunoprecipitation sequencing in Thevetia endosperm identified H3K27ac marks enrichment at loci encoding:
High-resolution metabolomic profiling of Thevetia thevetioides seeds reveals temporal reprogramming of cardenolide biosynthesis during maturation. Immature seeds (45 DAP) accumulate cannogenin monoglycosides (e.g., peruvosides A–C) at 4.2 mg/g DW, while mature seeds shift toward cannogenin triosides (thevetins B/C; 9.8 mg/g DW) [6]. This ontogenetic transition reflects differential expression of glycosyltransferases:
The cannogenin aglycone itself undergoes developmental modification: immature seeds contain predominantly cannogenol (Δ⁵ unsaturated precursor), whereas mature seeds accumulate cannogenin (5β,3β-OH) due to 11-fold increased P5βR transcript levels during weeks 6–8 post-anthesis [6]. Spatial imaging via MALDI-MS confirms cannogenin localization in seed endosperm vacuoles, with concentrations increasing 3.5-fold upon desiccation, suggesting a protective role against recalcitrant seed predators [6].
Table 3: Developmental Regulation of Cannogenin Derivatives in Thevetia Seeds
Developmental Stage | Dominant Cannogenin Form | Concentration (mg/g DW) | Key Biosynthetic Enzymes Active |
---|---|---|---|
Immature (45 DAP) | Monoglycosides | 4.2 ± 0.3 | UGT85K1, 3βHSD |
Mid-maturation (60 DAP) | Diglycosides | 7.1 ± 0.6 | UGT94E5, P5βR |
Mature (desiccated) | Triosides | 9.8 ± 0.9 | UGT94E5, vacuolar transporters |
Compounds Mentioned
Cannogenin, Cannogenol, Peruvosides A-C, Thevetins B/C, Progesterone, Pregnenolone, β-Sitosterol, Campesterol, Helveticoside, Digitoxigenin, Uzarigenin, Cannogenol glycosides.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7